molecular formula C20H19ClN2O3 B2614567 N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898427-88-8

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2614567
CAS No.: 898427-88-8
M. Wt: 370.83
InChI Key: QTYWPNVLYSBLAC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a chroman ring fused with a piperidine ring, with a carboxamide group attached to the piperidine ring. The presence of a 4-chlorophenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the chroman and piperidine precursors One common method involves the condensation of 4-chlorobenzaldehyde with a suitable chromanone derivative under acidic conditions to form the chroman ringThe final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the chroman and piperidine rings, along with the 4-chlorophenyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYWPNVLYSBLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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